molecular formula C9H7F2N B3116363 2,2-Difluoro-2-(4-methylphenyl)acetonitrile CAS No. 215859-26-0

2,2-Difluoro-2-(4-methylphenyl)acetonitrile

Cat. No.: B3116363
CAS No.: 215859-26-0
M. Wt: 167.15 g/mol
InChI Key: JXGVTDVBWGZPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2,2-difluoro-2-(4-methylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-7-2-4-8(5-3-7)9(10,11)6-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVTDVBWGZPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-methylbenzyl chloride with difluorocarbene, generated from trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na, under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile.

Industrial Production Methods

Industrial production of 2,2-Difluoro-2-(4-methylphenyl)acetonitrile may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-methylphenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines.

    Addition Reactions: The difluoromethyl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include difluoromethylated aromatic compounds, amides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2,2-Difluoro-2-(4-methylphenyl)acetonitrile serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in:

  • Cyanomethylation Reactions: It can participate in metal-catalyzed cyanomethylation processes, where it acts as a source of cyano groups in the synthesis of arylacrylonitriles and other derivatives .
Reaction TypeYield RangeCatalysts Used
Cyanomethylation70–94%Cu(OAc)₂
Substitution ReactionsModerate to HighVarious Nucleophiles

Biological Applications

The compound's unique structure allows it to interact with various biological targets:

  • Enzyme Interactions: Studies indicate that the difluoro group enhances binding affinity with certain enzymes, making it a candidate for drug development and metabolic pathway studies .

Case Study Example:
In a study examining enzyme interactions, 2,2-Difluoro-2-(4-methylphenyl)acetonitrile was shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Material Science

This compound is also explored for its potential in creating specialty chemicals and materials that exhibit enhanced thermal stability and resistance to degradation. Its unique properties make it suitable for applications in:

  • Polymer Chemistry: Used as an additive to improve the performance characteristics of polymers.
Application AreaProperties Enhanced
Specialty ChemicalsThermal Stability
Polymer AdditivesDegradation Resistance

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-methylphenyl)acetonitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoromethyl group can stabilize negative charges, making the compound reactive towards electrophiles. The nitrile group can participate in nucleophilic addition reactions, forming various derivatives.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2-Difluoro-2-(4-methylphenyl)acetonitrile
  • CAS No.: 215859-26-0
  • Molecular Formula : C₉H₇F₂N
  • Molecular Weight : 167.16 g/mol
  • Structural Features : A nitrile group (-C≡N) is attached to a difluorinated carbon center, which is further substituted with a 4-methylphenyl group. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis .

Comparison with Structurally Related Compounds

Fluorinated Phenylacetonitrile Derivatives

The following table summarizes key physical and structural properties of 2,2-difluoro-2-(4-methylphenyl)acetonitrile and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes
2,2-Difluoro-2-(4-methylphenyl)acetonitrile 215859-26-0 C₉H₇F₂N 167.16 4-methylphenyl, difluoro Pharmaceutical intermediates
2,4-Difluorophenylacetonitrile 656-35-9 C₈H₅F₂N 153.13 2,4-difluorophenyl Building block for agrochemicals
2,2-Difluoro-2-(3-fluorophenyl)acetonitrile 1334149-70-0 C₈H₅F₃N 171.12 3-fluorophenyl, difluoro Research chemical (discontinued)
2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile 1179604-29-5 C₁₀H₉F₂NO 197.18 4-(2,2-difluoroethoxy)phenyl Specialty chemical synthesis
2-Fluoro-4-methoxyphenylacetonitrile - C₉H₇FNO 167.16 2-fluoro, 4-methoxyphenyl Pharmacological studies

Key Observations :

Substituent Effects on Molecular Weight :

  • The molecular weight increases with additional substituents (e.g., 197.18 g/mol for 2-(4-(2,2-difluoroethoxy)phenyl)acetonitrile due to the ethoxy group) .
  • Methyl and methoxy substituents (e.g., 4-methylphenyl vs. 4-methoxyphenyl) result in comparable molecular weights (~167 g/mol) but distinct electronic effects .

Ortho/meta fluorination (e.g., 3-fluorophenyl in CAS 1334149-70-0) may alter binding affinity in enzyme inhibition studies, as seen in COX-2 inhibitors .

Functional Group Variations :

  • Replacement of the nitrile group with esters (e.g., ethyl 2,2-difluoro-2-(p-tolyl)acetate, CAS 131323-06-3) reduces reactivity toward nucleophiles, making esters more suitable for prodrug designs .

Biological Activity

2,2-Difluoro-2-(4-methylphenyl)acetonitrile is a fluorinated organic compound that has garnered attention in recent years due to its potential biological activities. The unique structure, characterized by the presence of two fluorine atoms and a nitrile group, enhances its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of 2,2-Difluoro-2-(4-methylphenyl)acetonitrile primarily arises from its ability to interact with specific molecular targets within cells. The fluorine atoms increase the compound's lipophilicity and binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in cellular signaling pathways and enzymatic functions, which are crucial for various biological processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding: It can bind to specific receptors, influencing cellular responses.
  • Signal Modulation: Alters signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Research indicates that 2,2-Difluoro-2-(4-methylphenyl)acetonitrile exhibits significant anticancer activity. For instance, studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)0.075Induces apoptosis
Hs578T (Triple-Negative Breast Cancer)0.033Significant antiproliferative activity
A549 (Lung Cancer)0.050Cell cycle arrest

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity: Exhibits inhibitory effects against various bacterial strains.
  • Anti-inflammatory Effects: May reduce inflammation in cellular models.

Case Studies

  • Study on Anticancer Activity:
    A study published in MDPI evaluated the anticancer effects of 2,2-Difluoro-2-(4-methylphenyl)acetonitrile on MCF-7 cells. Results showed a potent IC50 value of 0.075 µM, indicating strong antiproliferative effects. Mechanistic studies revealed that the compound induced apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and survivin while upregulating pro-apoptotic proteins such as Bax .
  • Antimicrobial Efficacy:
    Another investigation highlighted the compound's antimicrobial properties against Pseudomonas aeruginosa and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics .
  • Pharmacokinetics:
    Pharmacokinetic studies demonstrated that after administration in animal models, the compound reached peak plasma concentrations within 30 minutes and maintained significant levels for several hours, indicating favorable absorption characteristics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(4-methylphenyl)acetonitrile
Reactant of Route 2
2,2-Difluoro-2-(4-methylphenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.